Albomycin epsilon
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Overview
Description
Albomycin epsilon is a naturally occurring sideromycin, which is a type of antibiotic covalently linked to a siderophore. It was first isolated from the soil microorganism Streptomyces griseus in 1947. This compound is known for its potent antibacterial activity against both Gram-negative and Gram-positive bacteria, including multi-drug resistant strains .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of albomycin epsilon involves several key steps, including the formation of the thionucleoside antibiotic and its conjugation to a ferrichrome-type siderophore. The synthetic strategy typically involves retrosynthetic analysis to break down the complex structure into manageable intermediates . Key reactions include aldol reactions to expand the side chain of thionucleoside and subsequent coupling reactions to form the final product .
Industrial Production Methods
Optimization of fermentation conditions, such as nutrient composition, pH, and temperature, is crucial for maximizing yield .
Chemical Reactions Analysis
Types of Reactions
Albomycin epsilon undergoes various chemical reactions, including:
Oxidation: The iron (III) hydroxamate moiety can undergo oxidation-reduction reactions.
Substitution: The thionucleoside part of the molecule can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing agents: For oxidation reactions.
Nucleophiles: For substitution reactions.
Major Products
The major products formed from these reactions include modified versions of this compound with altered antibacterial properties .
Scientific Research Applications
Albomycin epsilon has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying siderophore-antibiotic conjugates.
Biology: Investigated for its role in bacterial iron uptake mechanisms.
Medicine: Explored as a potential antibacterial drug for treating infections caused by multi-drug resistant bacteria.
Industry: Potential use in developing new antimicrobial agents
Mechanism of Action
Albomycin epsilon functions as a specific inhibitor of seryl-tRNA synthetases. It is actively transported into bacterial cells via siderophore uptake pathways, a mechanism often referred to as the “Trojan horse” strategy. Once inside the cell, it inhibits seryl-tRNA synthetase, thereby disrupting protein synthesis and leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Microcin C: Another sideromycin that targets aminoacyl-tRNA synthetases.
Agrocin 84: A compound that also uses a “Trojan horse” strategy to enter bacterial cells.
Uniqueness
Albomycin epsilon is unique due to its potent activity against both Gram-negative and Gram-positive bacteria, including strains resistant to multiple drugs. Its specific inhibition of seryl-tRNA synthetases and efficient uptake via siderophore pathways make it a promising candidate for developing new antibacterial therapies .
Properties
CAS No. |
12676-10-7 |
---|---|
Molecular Formula |
C36H56FeN11O17S |
Molecular Weight |
1002.8 g/mol |
IUPAC Name |
(2R,3S)-2-[[(2S)-2-[[(2S)-5-[acetyl(oxido)amino]-2-[[(2S)-5-[acetyl(oxido)amino]-2-[[(2S)-5-[acetyl(oxido)amino]-2-aminopentanoyl]amino]pentanoyl]amino]pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(4-imino-3-methyl-2-oxopyrimidin-1-yl)thiolan-2-yl]-3-hydroxypropanoate;hydron;iron(3+) |
InChI |
InChI=1S/C36H56N11O17S.Fe/c1-17(49)45(62)12-5-8-20(37)30(55)39-21(9-6-13-46(63)18(2)50)31(56)40-22(10-7-14-47(64)19(3)51)32(57)41-23(16-48)33(58)42-25(35(59)60)26(52)29-27(53)28(54)34(65-29)44-15-11-24(38)43(4)36(44)61;/h11,15,20-23,25-29,34,38,48,52-54H,5-10,12-14,16,37H2,1-4H3,(H,39,55)(H,40,56)(H,41,57)(H,42,58)(H,59,60);/q-3;+3/t20-,21-,22-,23-,25+,26-,27+,28+,29+,34+;/m0./s1 |
InChI Key |
VQCJCCMAGPCDIK-DFBZBFILSA-N |
Isomeric SMILES |
[H+].CC(=O)N(CCC[C@@H](C(=O)N[C@@H](CCCN(C(=O)C)[O-])C(=O)N[C@@H](CCCN(C(=O)C)[O-])C(=O)N[C@@H](CO)C(=O)N[C@H]([C@@H]([C@@H]1[C@@H]([C@H]([C@@H](S1)N2C=CC(=N)N(C2=O)C)O)O)O)C(=O)[O-])N)[O-].[Fe+3] |
Canonical SMILES |
[H+].CC(=O)N(CCCC(C(=O)NC(CCCN(C(=O)C)[O-])C(=O)NC(CCCN(C(=O)C)[O-])C(=O)NC(CO)C(=O)NC(C(C1C(C(C(S1)N2C=CC(=N)N(C2=O)C)O)O)O)C(=O)[O-])N)[O-].[Fe+3] |
Origin of Product |
United States |
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